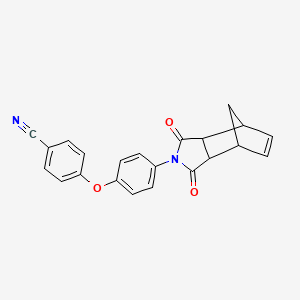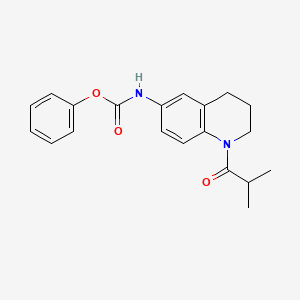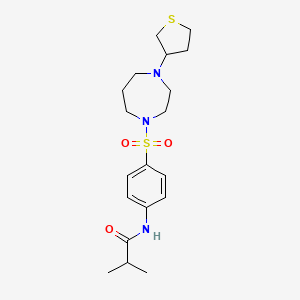![molecular formula C16H18N4OS B2758094 (1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone CAS No. 522659-87-6](/img/structure/B2758094.png)
(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones are a type of hybrid compounds. They have been synthesized and their inhibitory activity against protein kinases NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3 has been investigated .
Synthesis Analysis
The synthesis of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones involves the use of a piperazine fragment . For 4-hydroxy-2-quinolones, the easiest method for their synthesis was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis
Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have been used in the synthesis of fused ring systems .Aplicaciones Científicas De Investigación
Inhibitors of Coagulation Factors
The compound has been used in the synthesis of new hybrid derivatives that act as inhibitors of coagulation factors Xa and XIa . These inhibitors are important in the prevention of blood clots, and the development of new anticoagulant drugs with better therapeutic profiles and fewer side effects is a significant area of study .
Antitumor Activity
The heterocyclic fragment of this compound is a well-known pharmacophore. Functional derivatives of this compound have been found to exhibit antitumor activity . This makes it a potential candidate for cancer treatment research .
Antimicrobial Activity
The compound has also been associated with antimicrobial activity . This suggests potential applications in the development of new antimicrobial drugs .
Antifungal Activity
In addition to its antimicrobial properties, the compound has also shown antifungal activity . This could be useful in the treatment of various fungal infections .
Antiviral Activity
The compound has demonstrated antiviral properties . This suggests it could be used in the development of antiviral drugs .
Antioxidant Activity
The compound has been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Anti-inflammatory Activity
The compound has shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .
Synthesis of New Derivatives
The compound has been used in the synthesis of new hybrid derivatives of pyrrolo[3,2,1-ij]quinoline-2-one . These new derivatives could have various applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
The primary targets of (1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone are protein kinases . These enzymes play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
This compound interacts with its targets by inhibiting their activity . The inhibition of protein kinases disrupts the normal signaling pathways within the cell, leading to changes in cellular function .
Biochemical Pathways
The compound affects several biochemical pathways by inhibiting protein kinases such as NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3 . The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to downstream effects on cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to the inhibition of protein kinases . This can lead to altered cellular signaling, potentially affecting cell growth, division, and survival .
Propiedades
IUPAC Name |
(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-8-5-10-9(2)7-16(3,4)20-13(10)11(6-8)12(14(20)21)18-19-15(17)22/h5-7,21H,1-4H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYYQECETGLXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC(=S)N)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117444 |
Source


|
| Record name | 2-(4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone | |
CAS RN |
522659-87-6 |
Source


|
| Record name | 2-(4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxybenzyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2758012.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2758015.png)

![(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride](/img/structure/B2758017.png)
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2758018.png)


![N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2758022.png)
![3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2758023.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2758027.png)
![2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2758032.png)
